Nonadecyl 5-oxo-L-prolinate

Cosmetic Formulation Emollient Selection Lipid Phase Structuring

Nonadecyl 5-oxo-L-prolinate (CAS 37673-35-1) is a lipo-amino acid ester formed by the condensation of L-pyroglutamic acid (5-oxo-L-proline) with 1-nonadecanol, yielding a C24 compound (MW ~395.6 g/mol) with an experimental LogP of 7.26. As an oil-soluble derivative of pyrrolidone carboxylic acid (PCA)—a key component of the skin's Natural Moisturizing Factor (NMF)—this compound functions primarily as a long-chain emollient and skin-conditioning ester in personal care formulations.

Molecular Formula C24H45NO3
Molecular Weight 395.6 g/mol
CAS No. 37673-35-1
Cat. No. B12659612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNonadecyl 5-oxo-L-prolinate
CAS37673-35-1
Molecular FormulaC24H45NO3
Molecular Weight395.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCOC(=O)C1CCC(=O)N1
InChIInChI=1S/C24H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-28-24(27)22-19-20-23(26)25-22/h22H,2-21H2,1H3,(H,25,26)/t22-/m0/s1
InChIKeyWYKNPRLDNHMSHZ-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nonadecyl 5-oxo-L-prolinate (CAS 37673-35-1) Procurement Guide: Emollient Selection Based on Quantifiable Hydrophobicity


Nonadecyl 5-oxo-L-prolinate (CAS 37673-35-1) is a lipo-amino acid ester formed by the condensation of L-pyroglutamic acid (5-oxo-L-proline) with 1-nonadecanol, yielding a C24 compound (MW ~395.6 g/mol) with an experimental LogP of 7.26 . As an oil-soluble derivative of pyrrolidone carboxylic acid (PCA)—a key component of the skin's Natural Moisturizing Factor (NMF)—this compound functions primarily as a long-chain emollient and skin-conditioning ester in personal care formulations. Unlike water-soluble PCA salts, esters such as nonadecyl 5-oxo-L-prolinate are designed for the oil phase of anhydrous and emulsion systems, where they provide moisture regulation, improved sensory profiles, and co-emulsification properties .

Why Generic 'PCA Ester' Substitution Fails: The Critical Role of Chain Length in Nonadecyl 5-oxo-L-prolinate


The term 'PCA ester' encompasses a homologous series where the fatty alcohol chain length (R-group) fundamentally dictates physicochemical properties and performance. Substituting Nonadecyl 5-oxo-L-prolinate (C19) with a 'generic' shorter-chain analog like Cetyl PCA (C16) or Lauryl PCA (C12) is not scientifically equivalent, as each methylene unit addition alters the compound's hydrophobic/hydrophilic balance, melting behavior, skin feel, and formulation compatibility . The quantifiable divergence in molecular weight and partition coefficient across the series directly affects emolliency duration, film-forming occlusivity, and the ability to structure anhydrous systems. Therefore, procurement decisions must be based on specific chain-length-driven properties rather than class-level interchangeability, as detailed in the quantitative evidence below .

Quantitative Differentiation Evidence for Nonadecyl 5-oxo-L-prolinate vs. Closest PCA Ester Analogs


Enhanced Hydrophobicity: LogP and MW Comparison Against Octadecyl (C18) and Cetyl (C16) PCA Esters

Nonadecyl 5-oxo-L-prolinate exhibits a measured LogP of 7.26 (HPLC-derived), which is quantifiably higher than its immediate shorter-chain homologs . Compared to Octadecyl 5-oxo-L-prolinate (Stearyl PCA, C18, LogP 6.95, MW 381.6 g/mol), the target compound adds one methylene unit, resulting in a LogP increase of +0.31 and a molecular weight increase of +14 g/mol . This difference is significantly larger when compared to Cetyl PCA (C16, LogP ~5.97 via ACD/Labs, MW 353.5 g/mol), yielding a LogP advantage of +1.29 . The higher LogP directly translates to greater lipophilicity, reduced water solubility, and enhanced film-forming occlusivity on keratinous substrates, making the C19 ester the preferred choice for long-lasting emolliency in water-resistant formulations.

Cosmetic Formulation Emollient Selection Lipid Phase Structuring

Chain-Length Modulated Occlusivity: Water Vapor Permeability Reduction vs. Shorter PCA Esters

In the PCA ester homologous series, occlusivity is directly proportional to alkyl chain length. Long-chain esters are known to form a hydrophobic film on the stratum corneum, retarding evaporative water loss . The C19 chain of nonadecyl 5-oxo-L-prolinate is predicted to reduce Transepidermal Water Loss (TEWL) to a greater extent than its shorter-chain counterparts, following established quantitative structure-activity relationships (QSAR) for fatty alcohol esters . While Lauryl PCA (C12, LogP 3.92) provides minimal occlusivity, and Cetyl PCA (C16, LogP ~5.97) offers moderate barrier function, the C19 ester's superior hydrophobicity (LogP 7.26) is expected to maximize water vapor permeability reduction by >15% over C16 in lipid film models, based on the linear correlation between LogP and TEWL retardation documented for saturated monoesters .

Transepidermal Water Loss Skin Barrier Occlusivity

Higher Eutectic Purity and Crystallinity Control in Anhydrous Sticks vs. Branched-Chain Alternatives

Nonadecyl 5-oxo-L-prolinate, with its linear C19 chain, is expected to exhibit a sharp melting point range (estimated 35–45°C based on homologous series interpolation) and predictable crystallization behavior in anhydrous stick formulations . In contrast, branched-chain PCA esters like Isostearyl PCA and Octyldodecyl PCA remain liquid at room temperature, providing negligible crystalline structuring . For formulators of antiperspirant or lipcare sticks requiring a solid matrix, the linear C19 ester functions as both an emollient and a co-structuring agent, reducing the required concentration of pure waxes by an estimated 10–20% w/w compared to fully liquid PCA ester grades. This dual functionality is not achievable with liquid or low-melting branched-chain alternatives .

Anhydrous Formulation Stick Structurant Crystallization

PCA Head Group Bioactivity: NMF Precursor Delivery Superior to Conventional Fatty Esters

Unlike conventional emollient esters (e.g., Isopropyl Myristate, Crodamol IPM; Decyl Oleate), nonadecyl 5-oxo-L-prolinate carries a bioactive PCA head group. Upon enzymatic hydrolysis on the skin surface, it releases L-pyrrolidone carboxylic acid, a major component of the Natural Moisturizing Factor (NMF) accounting for approximately 12% of the stratum corneum's total water-soluble NMF content . The parent acid, L-PCA, has a measured LogP of -0.21, indicating high water solubility and rapid humectant activity upon ester cleavage . This provides the C19 ester with a dual-action mechanism: immediate emolliency from the intact ester film and sustained humectancy from hydrolyzed PCA. In contrast, isopropyl myristate lacks this bioactivity, functioning solely as an emollient solvent, while sodium PCA salts cannot provide the film-forming barrier function of the ester .

Natural Moisturizing Factor Skin Conditioning Ester Hydrolysis

Optimal Application Scenarios for Nonadecyl 5-oxo-L-prolinate Driven by Quantitative Evidence


Water-Resistant Sunscreen and Sports Formulations

For sunscreen formulations requiring 80-minute water resistance per FDA monograph, the elevated LogP (7.26) of nonadecyl 5-oxo-L-prolinate provides superior hydrophobicity that enhances film substantivity compared to C18 (LogP 6.95) or C16 (LogP ~5.97) PCA esters . Its incorporation into the oil phase at 2–5% w/w is expected to improve water repellency of the sunscreen film, reducing the need for additional film-forming polymers. This application directly leverages the quantifiable LogP advantage and the water-resistance claims documented for the Protelan PCA-Ester class .

Anhydrous Lip Care and Antiperspirant Sticks Requiring Co-Structuring

In solid stick formulations, nonadecyl 5-oxo-L-prolinate's estimated melting range (35–45°C) allows it to function as both a primary emollient and a co-structuring wax . By replacing a portion of the hard wax component, it can reduce total wax load by an estimated 10–20% w/w while maintaining stick integrity, thus improving sensory characteristics without compromising structure. This dual functionality is not accessible with liquid PCA esters like Isostearyl PCA or Octyldodecyl PCA, which require increased wax concentrations to achieve a solid product form .

Overnight Occlusive Barrier Creams for Xerotic and Compromised Skin

Formulations targeting severely dry or compromised skin benefit from the chain-length-driven occlusivity of the C19 ester. Based on QSAR models linking LogP to TEWL reduction, nonadecyl 5-oxo-L-prolinate (LogP 7.26) is expected to provide >15% greater occlusive effect compared to Cetyl PCA (LogP ~5.97) . Combined with its PCA hydrolysis product delivering sustained NMF humectancy to the stratum corneum, the compound addresses both immediate barrier repair (occlusion) and long-term moisturization (PCA release), making it a strategic single-ingredient solution for leave-on therapeutic emollient creams .

PCA-Based Bioactive Emollient Systems with Reduced Formulation Complexity

When a formulation brief calls for both emolliency and NMF-replenishing activity, nonadecyl 5-oxo-L-prolinate offers a procurement advantage by combining both functions in a single molecule . This eliminates the need to separately source a standard fatty ester (e.g., Isopropyl Myristate) and a PCA salt (e.g., Sodium PCA), simplifying the ingredient list, reducing compatibility testing, and potentially lowering overall formulation costs despite a potentially higher per-kg price for the specialty ester .

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